An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Chrysanthemate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Chrysanthemate
Introduction
Methyl chrysanthemate, the methyl ester of chrysanthemic acid, is a pivotal molecule in the field of synthetic chemistry, particularly renowned as a fundamental precursor in the synthesis of pyrethroid insecticides.[1][2] Pyrethroids, synthetic analogs of the naturally occurring pyrethrins found in Chrysanthemum cinerariaefolium, are a major class of modern insecticides valued for their high efficacy against a broad spectrum of pests and relatively low mammalian toxicity.[3] Understanding the nuanced physical and chemical properties of methyl chrysanthemate is paramount for researchers and drug development professionals engaged in the synthesis and optimization of these vital agricultural and public health agents. This guide provides a comprehensive exploration of these properties, grounded in established scientific principles and experimental methodologies, to empower scientists in their research and development endeavors.
I. Physicochemical Characteristics
The physical properties of a compound dictate its behavior in various experimental and industrial settings, influencing everything from reaction kinetics to formulation strategies. A thorough understanding of these characteristics is the bedrock of effective chemical manipulation.
General Properties
Methyl chrysanthemate is a colorless to pale yellow liquid under standard conditions. Its fundamental identifiers and properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈O₂ | [4][5] |
| Molecular Weight | 182.26 g/mol | [6][7][8] |
| CAS Number | 5460-63-9 | [4][5] |
| IUPAC Name | methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | [6] |
| Boiling Point | 107-109 °C at 20 Torr | [4][5] |
| Density | Data for the closely related ethyl chrysanthemate: 0.920-0.926 g/mL at 20 °C | [9] |
| Refractive Index | Data for the closely related ethyl chrysanthemate: 1.458-1.462 at 20 °C | [9] |
Solubility Profile
While specific quantitative solubility data is not extensively documented, the molecular structure of methyl chrysanthemate—comprising a nonpolar hydrocarbon backbone and a polar ester functional group—provides insight into its solubility behavior. It is anticipated to have low solubility in water and high solubility in common organic solvents such as alcohols, ethers, ketones, and halogenated hydrocarbons. This differential solubility is a critical parameter for designing extraction, purification, and reaction protocols.
Stereoisomerism
Chrysanthemic acid, and consequently methyl chrysanthemate, possesses two chiral centers in its cyclopropane ring, leading to the existence of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These are often grouped into cis and trans isomers based on the relative orientation of the carboxyl group and the isobutenyl group on the cyclopropane ring. The specific stereoisomer plays a crucial role in the biological activity of the final pyrethroid product. For instance, the naturally occurring and most insecticidally active pyrethrin I is an ester of (+)-trans-chrysanthemic acid.[3] The physical properties, such as boiling point and optical rotation, can vary between these stereoisomers.
II. Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic molecules. The following provides an overview of the expected spectral characteristics of methyl chrysanthemate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of methyl chrysanthemate. The proton NMR spectrum would exhibit characteristic signals for the methyl groups on the cyclopropane ring and the isobutenyl side chain, the cyclopropane protons, the olefinic proton, and the methyl ester protons. The chemical shifts and coupling constants of the cyclopropyl protons are particularly diagnostic for determining the cis/trans stereochemistry. The ¹³C NMR spectrum would show distinct resonances for each of the 11 carbon atoms, including the carbonyl carbon of the ester group.[6][8]
Infrared (IR) Spectroscopy
The IR spectrum of methyl chrysanthemate is characterized by strong absorption bands corresponding to its functional groups. A prominent peak is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester. Additionally, C-H stretching vibrations for the alkyl and alkenyl groups would appear around 2850-3000 cm⁻¹, and C=C stretching from the isobutenyl group would be observed near 1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For methyl chrysanthemate, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (182.26). Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or cleavage of the cyclopropane ring.[6]
III. Chemical Reactivity and Transformations
The chemical behavior of methyl chrysanthemate is dictated by its constituent functional groups: the ester, the carbon-carbon double bond, and the strained cyclopropane ring. Understanding its reactivity is fundamental to its application in synthesis.
Hydrolysis of the Ester Group
The ester functionality of methyl chrysanthemate can be hydrolyzed under both acidic and basic conditions to yield chrysanthemic acid and methanol. This reaction is a cornerstone of many synthetic routes where the carboxylic acid is required for subsequent transformations.
-
Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester in the presence of an aqueous acid, such as sulfuric acid or hydrochloric acid.[10][11][12] The equilibrium can be shifted towards the products by using a large excess of water.
-
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction that proceeds by nucleophilic acyl substitution, using a base like sodium hydroxide or potassium hydroxide. The reaction yields the carboxylate salt of chrysanthemic acid, which can then be acidified to produce the free carboxylic acid.
Caption: General scheme of methyl chrysanthemate hydrolysis.
Reactions of the Carbon-Carbon Double Bond
The isobutenyl side chain contains a C=C double bond that can undergo various addition and oxidation reactions.
-
Oxidation : The double bond can be cleaved by strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃).[13][14] Under controlled conditions with cold, dilute, and alkaline KMnO₄, syn-dihydroxylation can occur to form a diol. More vigorous conditions with hot, acidic KMnO₄ lead to oxidative cleavage, breaking the double bond to form a ketone and a carboxylic acid.
Caption: Oxidation reactions of the isobutenyl group.
-
Reduction : The double bond can be selectively reduced to a single bond via catalytic hydrogenation (e.g., H₂/Pd-C) without affecting the ester or cyclopropane ring under mild conditions.
Reactivity of the Cyclopropane Ring
The cyclopropane ring in methyl chrysanthemate is strained and can undergo ring-opening reactions under certain conditions, although it is generally more stable than the double bond.[15][16] The presence of the electron-withdrawing ester group can influence the regioselectivity of ring-opening reactions initiated by nucleophiles or electrophiles.
Reduction of the Ester Group
The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[17][18][19] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[18][19] This transformation is useful for creating alcohol derivatives of chrysanthemic acid.
Caption: Reduction of the ester functionality.
IV. Experimental Protocols
The following sections provide standardized methodologies for the determination of key physical properties and for conducting characteristic chemical reactions of methyl chrysanthemate.
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of small quantities of liquid.[20][21][22][23]
Materials:
-
Thiele tube or oil bath
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (Bunsen burner or hot plate)
-
Paraffin oil or other high-boiling liquid
Procedure:
-
Fill the small test tube with approximately 0.5 mL of methyl chrysanthemate.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in the Thiele tube or oil bath, making sure the top of the sample is below the level of the heating liquid.
-
Heat the apparatus gently and observe the capillary tube.
-
A slow stream of bubbles will emerge from the open end of the capillary tube as the temperature rises.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Acid-Catalyzed Hydrolysis of Methyl Chrysanthemate
This protocol outlines the procedure for the hydrolysis of the ester to the corresponding carboxylic acid.[10][11][12][24]
Materials:
-
Methyl chrysanthemate
-
Dilute sulfuric acid (e.g., 10% v/v)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Place a known amount of methyl chrysanthemate into the round-bottom flask.
-
Add an excess of dilute sulfuric acid (approximately 5-10 molar equivalents of water).
-
Attach the reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the chrysanthemic acid as its sodium salt.
-
Acidify the aqueous bicarbonate layer with a strong acid (e.g., HCl) to precipitate the chrysanthemic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Oxidation of the Isobutenyl Group with Potassium Permanganate
This procedure describes the oxidative cleavage of the double bond in the isobutenyl side chain.[13][14][25][26]
Materials:
-
Methyl chrysanthemate
-
Potassium permanganate (KMnO₄)
-
Dilute sulfuric acid
-
Round-bottom flask
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Dissolve a known amount of methyl chrysanthemate in a suitable solvent (e.g., acetone or a mixture of t-butanol and water) in the round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a solution of potassium permanganate in dilute sulfuric acid dropwise with vigorous stirring. The purple color of the permanganate will disappear as it reacts.
-
Continue the addition until a faint pink color persists, indicating a slight excess of permanganate.
-
Quench the reaction by adding a small amount of sodium bisulfite solution to destroy the excess permanganate.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Isolate the products from the filtrate by extraction with an appropriate organic solvent.
V. Conclusion
Methyl chrysanthemate is a molecule of significant industrial and scientific importance. Its physical properties, including its liquid state at room temperature and solubility in organic solvents, are key considerations in its handling and use in synthesis. The chemical reactivity, centered around the ester, the double bond, and the cyclopropane ring, provides a versatile platform for the creation of a wide array of pyrethroid insecticides. The experimental protocols detailed herein offer a practical guide for the characterization and transformation of this essential building block. A thorough grasp of these fundamental properties and reactions is crucial for any scientist working in the field of pesticide development and organic synthesis.
VI. References
-
Boiling Point Determination. (n.d.). Retrieved from [Link]
-
Determination of Boiling Point (B.P). (n.d.). Vijay Nazare. Retrieved from [Link]
-
Cleavage of Alkenes to Aldehydes Using Potassium Permanganate. (n.d.). Rhodium.ws. Retrieved from [Link]
-
Boiling Point Determination (Repaired). (n.d.). Scribd. Retrieved from [Link]
-
Alkenes and potassium manganate(VII) (permanganate). (n.d.). Chemguide. Retrieved from [Link]
-
Experimental No. (2) Boiling Point. (2021, July 16). Retrieved from [Link]
-
Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved from [Link]
-
One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. (2024, September 25). IRIS. Retrieved from [Link]
-
Ester Hydrolysis | Overview, Procedure & Mechanism. (n.d.). Study.com. Retrieved from [Link]
-
Methyl chrysanthemate. (n.d.). PubChem. Retrieved from [Link]
-
Methyl chrysanthemate, trans-(-)-. (n.d.). PubChem. Retrieved from [Link]
-
The Synthesis of Pyrethroids. (2025, November 5). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Pyrethrin-I: Synthesis || Naturally Occurring Insecticides. (2021, May 1). YouTube. Retrieved from [Link]
-
Oxidation of Alkenes with Potassium Manganate. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. (2021, February 11). Arkivoc. Retrieved from [Link]
-
Methyl (+)-cis-chrysanthemate. (n.d.). PubChem. Retrieved from [Link]
-
Methyl chrysanthemate. (n.d.). CAS Common Chemistry. Retrieved from [Link]
-
Synthesis of pyrethroids and pyrethroid-containing compositions. (n.d.). Google Patents. Retrieved from
-
Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
The Kinetics of the Permanganate Oxidation of Alkenes. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Studies of chrysanthemic acid derivatives: Catalysed reactions of 3-(2-hydroxymethyl-3,3-dimethylcyclopropyl)-2-methylpropanol and formation of a novel eight-membered cyclic sulphite. (n.d.). ScienceDirect. Retrieved from [Link]
-
mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
-
15.8: Hydrolysis of Esters. (2022, September 15). Chemistry LibreTexts. Retrieved from [Link]
-
Reactivity of electrophilic cyclopropanes. (n.d.). PMC. Retrieved from [Link]
-
Michael Reaction and Addition to Cyclopropane ring (CHE). (2015, September 21). YouTube. Retrieved from [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. (n.d.). Chemistry Steps. Retrieved from [Link]
-
19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]
-
ethyl chrysanthemate. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Ethyl chrysanthemate. (n.d.). NIST WebBook. Retrieved from [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024, May 31). Organic Chemistry Frontiers. Retrieved from [Link]
-
NaBH4 & LiAlH4 Reductions (IOC 23). (2022, May 21). YouTube. Retrieved from [Link]
-
A Novel Method for the Synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. (n.d.). TSI Journals. Retrieved from [Link]
-
What's the difference between NaBH4 and LiAlH4 in an alcohol reaction? (2021, August 17). Reddit. Retrieved from [Link]
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube. Retrieved from [Link]
-
Oxidation process of reactive aromatics with reactivation of the catalyst using potassium permanganate. (n.d.). Google Patents. Retrieved from
-
Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025, October 31). ResearchGate. Retrieved from [Link]
-
Chrysanthemic Acid NMR Analysis. (n.d.). Scribd. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. airus.unisalento.it [airus.unisalento.it]
- 4. echemi.com [echemi.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Methyl chrysanthemate | C11H18O2 | CID 91127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl chrysanthemate, trans-(-)- | C11H18O2 | CID 12708725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl (+)-cis-chrysanthemate | C11H18O2 | CID 11206160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ethyl chrysanthemate [thegoodscentscompany.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. google.com [google.com]
- 17. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. reddit.com [reddit.com]
- 20. phillysim.org [phillysim.org]
- 21. scribd.com [scribd.com]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. Video: Boiling Points - Procedure [jove.com]
- 24. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
- 25. Cleavage of Alkenes to Aldehydes Using Potassium Permanganate - [www.rhodium.ws] [chemistry.mdma.ch]
- 26. benchchem.com [benchchem.com]
